2-Methyl-3-pentyn-2-ol

Description

Contextualization within Alkynyl Alcohol Chemistry

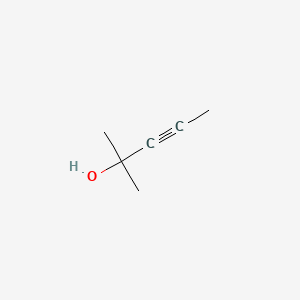

2-Methyl-3-pentyn-2-ol, with the chemical formula C₆H₁₀O, belongs to the family of alkynyl alcohols. ontosight.ai This classification is due to the presence of two key functional groups in its molecular structure: a hydroxyl (-OH) group, which designates it as an alcohol, and a carbon-carbon triple bond (-C≡C-), characteristic of alkynes. The interplay of these groups dictates the compound's chemical properties, such as its reactivity, polarity, and ability to form hydrogen bonds. ontosight.ai The alkynyl group is a significant contributor to its reactivity, especially in reactions involving the triple bond, while the hydroxyl group influences its solubility and boiling point. ontosight.ai

Historical Perspective of Research on Alkynyl Alcohols

The exploration of alkynyl alcohols is rooted in the broader history of organic chemistry, with significant advancements occurring throughout the 20th century. Early research focused on the fundamental reactions and properties of these compounds, such as the Favorsky reaction, which involves the addition of an acetylide to a ketone or aldehyde. wikipedia.orgupi.edu This foundational work paved the way for the synthesis of a wide array of alkynyl alcohols. Over the years, research has evolved to explore the use of these compounds as versatile building blocks in more complex organic syntheses. The development of new catalytic systems, for instance, has enabled more efficient and selective reactions involving alkynyl alcohols. upi.edu Ruthenium-catalyzed reactions, for example, have been a subject of study for hydrogen transfer processes involving alcohols. nih.govrsc.org

Significance of 2-Methyl-3-pentyn-2-ol as a Key Chemical Intermediate in Organic Synthesis

2-Methyl-3-pentyn-2-ol serves as a valuable intermediate in a variety of organic synthesis applications. ontosight.aiguidechem.com Its utility stems from the reactivity of its functional groups, which allows for its transformation into a diverse range of other compounds. For instance, it is a known precursor in the synthesis of pharmaceuticals and other specialized organic molecules. guidechem.com Research has demonstrated its use in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form more complex structures. sigmaaldrich.com Furthermore, its partial hydrogenation can yield 2-methyl-3-penten-2-ol, another important chemical intermediate. sciencemadness.org

Overview of Core Academic Research Areas and Applications

Academic research involving 2-Methyl-3-pentyn-2-ol is primarily concentrated in the field of synthetic organic chemistry. Key areas of investigation include its use as a building block for creating more complex molecules with potential applications in materials science and pharmaceuticals. ontosight.ai For example, it has been used in the synthesis of benzofurans, a class of compounds with various biological activities. elsevier.es Additionally, studies have explored its behavior in various reaction types, including hydrogenations and coupling reactions, to better understand and control its reactivity for specific synthetic outcomes. researchgate.netrsc.orgresearchgate.net The compound is also utilized in the development of novel catalytic methods. nih.gov

Physicochemical Properties of 2-Methyl-3-pentyn-2-ol

| Property | Value |

| Molecular Formula | C₆H₁₀O alfa-chemistry.com |

| Molecular Weight | 98.14 g/mol alfa-chemistry.com |

| CAS Number | 590-38-5 chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKQHUHDYLMRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207737 | |

| Record name | 3-Pentyn-2-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-38-5 | |

| Record name | 2-Methyl-3-pentyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentyn-2-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-2-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Pentyn 2 Ol

Established Synthetic Pathways to 2-Methyl-3-pentyn-2-ol

The most traditional and widely employed method for the synthesis of 2-methyl-3-pentyn-2-ol is the Grignard reaction. This pathway involves the nucleophilic addition of an acetylide to a ketone. Specifically, the reaction between the Grignard reagent of propyne (B1212725) (a propynylmagnesium halide) and acetone (B3395972) is a common strategy.

Another established method involves the reaction of an appropriate ketone with a metal acetylide. For instance, the reaction of methyl ethyl ketone with a metallated acetylene (B1199291) derivative can yield the target molecule. cdnsciencepub.com The choice of the metal acetylide and reaction conditions can influence the yield and purity of the product.

A general representation of the Grignard reaction for the synthesis of tertiary alcohols is the addition of a Grignard reagent to a ketone. masterorganicchemistry.com In the context of 2-methyl-3-pentyn-2-ol, this can be visualized as the reaction of a propynyl (B12738560) Grignard reagent with acetone or the reaction of methylmagnesium bromide with ethyl 2-butynoate. chegg.com

The following table summarizes a typical Grignard synthesis for a related compound, 3-isopropyl-4-methyl-1-pentyn-3-ol, which illustrates the general principles applicable to the synthesis of 2-methyl-3-pentyn-2-ol.

| Reactants | Reagent | Solvent | Conditions | Product | Yield |

| 2,4-Dimethyl-3-pentanone | Ethynylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | Heating | 3-Isopropyl-4-methyl-1-pentyn-3-ol | ~62% |

| Table 1: Example of a Grignard Reaction for the Synthesis of a Tertiary Acetylenic Alcohol. |

Another established, industrially relevant process is the ethynylation of ketones. This reaction is typically carried out under pressure and in the presence of a base. For example, the reaction of butanone with acetylene in the presence of potassium hydroxide (B78521) in liquid ammonia (B1221849) can produce methylpentynol with high yields. chemicalbook.com While this example produces a constitutional isomer of 2-methyl-3-pentyn-2-ol, the underlying principle of reacting a ketone with acetylene is a cornerstone of acetylenic alcohol synthesis.

Emerging Synthetic Approaches

Research into the synthesis of acetylenic alcohols continues to evolve, with a focus on improving efficiency, selectivity, and the use of more benign reagents. While specific emerging methods for 2-methyl-3-pentyn-2-ol are not extensively documented in the provided results, trends in related syntheses suggest potential future directions.

One area of development is the use of alternative catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used for the formation of carbon-carbon bonds involving alkynes. sigmaaldrich.com While typically used to couple alkynes with aryl or vinyl halides, modifications of such catalytic systems could potentially be adapted for the synthesis of tertiary propargylic alcohols.

The use of lithium naphthalene (B1677914) as a reagent for the synthesis of acetylenic diols from ketones and acetylene represents a convenient one-step procedure for chain-lengthening. cdnsciencepub.com This method could potentially be adapted for the synthesis of 2-methyl-3-pentyn-2-ol by carefully selecting the starting ketone and controlling the reaction conditions.

Furthermore, the development of flow chemistry processes for hydrogenation reactions of related compounds, such as 2-methyl-3-butyn-2-ol (B105114), highlights a trend towards more controlled and efficient manufacturing processes. researchgate.netmdpi.com Similar continuous-flow setups could be envisioned for the synthesis of 2-methyl-3-pentyn-2-ol, offering advantages in terms of safety, scalability, and product consistency.

Green Chemistry Considerations in the Synthesis of 2-Methyl-3-pentyn-2-ol

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of 2-methyl-3-pentyn-2-ol synthesis, several aspects can be considered to minimize environmental impact.

A key consideration is the choice of solvent. Traditional Grignard reactions often use ethers like diethyl ether or tetrahydrofuran, which are volatile and flammable. Research into greener alternatives, such as bio-based solvents or solvent-free reaction conditions, is an active area of investigation in organic synthesis.

The development of catalytic processes is another cornerstone of green chemistry. The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For instance, the ethynylation of ketones can be catalyzed by a small amount of potassium hydroxide, which can be recycled. chemicalbook.com

In a related context, the synthesis of a benzofuran (B130515) using 2-methyl-3-butyn-2-ol showcased the replacement of a hazardous base, piperidine, with the much safer sodium acetate. scielo.org.mx This highlights the potential for substituting hazardous reagents with more benign alternatives in the synthesis of related compounds, a principle that could be applied to the synthesis of 2-methyl-3-pentyn-2-ol.

| Property | 2-Methyl-3-butyn-2-ol | 3-Methyl-1-pentyn-3-ol |

| Cost | Less expensive | More expensive |

| Table 2: Comparison of Selected Properties of Two Alkynes. elsevier.es |

The selective hydrogenation of the related 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol (B93329), an important industrial intermediate, is another area where green chemistry principles are being applied. researchgate.netmdpi.com The use of heterogeneous catalysts, such as palladium on an alumina (B75360) support, allows for easy separation and reuse of the catalyst, reducing waste. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Methyl 3 Pentyn 2 Ol

Transformations of the Alkyne Moiety

The electron-rich triple bond in 2-methyl-3-pentyn-2-ol is susceptible to a variety of reactions, including additions, cyclizations, and cross-coupling reactions.

The carbon-carbon triple bond can undergo addition reactions where new atoms or groups are added across the alkyne.

Halogenation and Related Additions: The addition of electrophilic reagents to propargyl alcohols is a well-studied transformation. For instance, the reaction of benzeneselenenyl chloride with various propargyl alcohols, which are structurally similar to 2-methyl-3-pentyn-2-ol, proceeds in an anti-stereospecific manner. This type of reaction can yield a mixture of Markownikoff and anti-Markownikoff adducts, with the product ratio being highly dependent on the steric bulk of the substituents at the alcohol-bearing carbon. acs.org

Hydration: While direct hydration studies on 2-methyl-3-pentyn-2-ol are not extensively documented, the hydration of its isomer, 3-methyl-3-pentyn-2-ol, can be achieved through various organic synthesis routes. google.com In general, the acid-catalyzed hydration of an internal alkyne proceeds via an enol intermediate, which then tautomerizes to the corresponding ketone.

Hydrogenation: The triple bond can be selectively reduced. For example, the closely related terminal alkyne, 2-methyl-3-butyn-2-ol (B105114), can be selectively hydrogenated to 2-methyl-3-buten-2-ol (B93329) using a palladium on alumina (B75360) (Pd/γ-Al2O3) catalyst. sigmaaldrich.com This suggests that similar selective reduction of the internal alkyne in 2-methyl-3-pentyn-2-ol to the corresponding alkene, (E)-2-methyl-3-penten-2-ol, is feasible.

The presence of both an alkyne and a hydroxyl group within the same molecule allows for various intramolecular cyclization reactions to form heterocyclic compounds.

Palladium-Catalyzed Cyclization: Alkynols can undergo cyclization catalyzed by transition metals. For example, palladium(II) chloride has been shown to catalyze the cyclization of 3- and 4-pentyn-1-ol (B147250) at room temperature to afford heterocyclic furan (B31954) derivatives. ontosight.ai These reactions proceed via intramolecular attack of the hydroxyl group onto the palladium-activated alkyne.

Carbamate Cyclization: Derivatives of 2-methyl-3-pentyn-2-ol can be used in the synthesis of nitrogen-containing heterocycles. A derivative of 2-methyl-3-pentyn-2-ol has been prepared as a precursor for the synthesis of 4-methylene-2-oxazolidinones through cyclization reactions. researchgate.net

Gold-Catalyzed Annulations: In more complex systems, derivatives of 2-methyl-3-pentyn-2-ol, such as 2-methyl-5-phenyl-3-pentyn-2-ol, can participate in gold-catalyzed annulation reactions with other molecules like ynamides to produce six-membered carbocycles and oxacycles. chemeo.com

A notable example involves the copper-catalyzed intramolecular hydroalkoxylation of alkynes. While the primary reaction for many alkynols is the formation of five- or six-membered rings, the specific substitution pattern dictates the feasibility and outcome of such cyclizations. chemicalbook.com

While internal alkynes like 2-methyl-3-pentyn-2-ol are not standard substrates for direct cross-coupling reactions that require a terminal C-H bond, the closely related compound 2-methyl-3-butyn-2-ol is a cornerstone reagent in this area, particularly in Sonogashira coupling. sigmaaldrich.com It serves as a stable, easily handled, and inexpensive equivalent of acetylene (B1199291). maxbrainchemistry.com The tertiary alcohol group effectively "protects" the terminal alkyne, and it can be cleaved under basic conditions later in a synthetic sequence.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. maxbrainchemistry.com This reaction is a powerful tool for the formation of carbon-carbon bonds. Efficient copper-free protocols have been developed for the coupling of 2-methyl-3-butyn-2-ol with a wide range of aryl bromides. maxbrainchemistry.com A typical catalytic system involves a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand like P(p-tol)₃, and a base such as DBU in a solvent like THF. maxbrainchemistry.com

Table 1: Examples of Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides Data sourced from a study on practical synthesis of aryl-2-methyl-3-butyn-2-ols. maxbrainchemistry.com

Interactive Data Table

| Aryl Bromide Partner | Product (Aryl-2-methyl-3-butyn-2-ol) | Yield (%) |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol | 95 |

| 4-Bromotoluene | 2-Methyl-4-(p-tolyl)-3-butyn-2-ol | 94 |

| Bromobenzene | 2-Methyl-4-phenyl-3-butyn-2-ol | 93 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol | 88 |

| 1-Bromo-3-nitrobenzene | 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol | 86 |

| 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)-3-butyn-2-ol | 96 |

| 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol | 90 |

Transformations of the Hydroxyl Group

The tertiary hydroxyl group of 2-methyl-3-pentyn-2-ol can be derivatized or can participate in rearrangement reactions, often in concert with the adjacent alkyne.

The hydroxyl group can be converted into other functional groups to alter the molecule's properties or to protect it from unwanted reactions during other synthetic steps. A common strategy is the formation of silyl (B83357) ethers.

Silyl ethers are widely used as protecting groups for alcohols because they are easy to form, stable to a wide range of non-acidic reagents (including organometallics and many oxidizing agents), and can be selectively removed under mild conditions. wikipedia.org The protection of the hydroxyl group in 2-methyl-3-pentyn-2-ol can be achieved by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine (B128534).

Reaction Scheme for Silyl Ether Formation: CH₃C≡C-C(OH)(CH₃)₂ + R₃SiCl + Base → CH₃C≡C-C(OSiR₃)(CH₃)₂ + [Base·HCl]

This protection strategy is crucial when subsequent reactions would be incompatible with a free hydroxyl group, such as Grignard reactions or certain metal-catalyzed couplings.

As a tertiary alcohol, 2-methyl-3-pentyn-2-ol is resistant to direct oxidation to a carbonyl compound under conditions that typically oxidize primary or secondary alcohols (e.g., with pyridinium (B92312) chlorochromate, PCC) without cleavage of carbon-carbon bonds. researchgate.netslideshare.net Instead of simple oxidation, tertiary propargylic alcohols undergo characteristic acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds.

Meyer-Schuster and Rupe Rearrangements: The acid-catalyzed isomerization of tertiary propargylic alcohols is known as the Meyer-Schuster or Rupe rearrangement. researchgate.netthieme-connect.com The Meyer-Schuster rearrangement typically involves a formal ambeed.comcore.ac.uk-hydroxyl shift to give α,β-unsaturated ketones from internal propargylic alcohols. ucl.ac.uk The related Rupe rearrangement occurs with tertiary α-acetylenic (terminal) alcohols and proceeds via an enyne intermediate to also yield α,β-unsaturated ketones. researchgate.netthieme-connect.com These reactions can be catalyzed by strong Brønsted acids or by various Lewis acids and transition metal complexes, which can offer milder reaction conditions. researchgate.netthieme-connect.com

Oxidative Rearrangement: In addition to acid-catalyzed isomerization, tertiary propargylic alcohols can undergo oxidative rearrangements. A notable example is the reaction with meta-chloroperoxybenzoic acid (m-CPBA), which can mediate a rearrangement to generate tetrasubstituted alkenes bearing a carboxylic acid substituent. ambeed.com The proposed mechanism involves the epoxidation of the alkyne to an oxirene (B85696) intermediate, followed by a 1,2-aryl or alkyl shift. ambeed.com

Table 2: Rearrangement Reactions of Tertiary Propargylic Alcohols

Interactive Data Table

| Reaction Name | Reactant Type | Catalyst/Reagent | Product Type | Ref. |

| Meyer-Schuster Rearrangement | Secondary or Tertiary Propargylic Alcohol | Acid (Brønsted or Lewis) | α,β-Unsaturated Ketone or Aldehyde | researchgate.netucl.ac.uk |

| Rupe Rearrangement | Tertiary α-Acetylenic Alcohol | Acid (Brønsted or Lewis) | α,β-Unsaturated Ketone | researchgate.netthieme-connect.com |

| Oxidative Rearrangement | Tertiary Propargylic Alcohol | m-CPBA | Tetrasubstituted Enoic Acid | ambeed.com |

Reactions Involving Other Peripheral Functional Sites

The principal reactions in this category are the Meyer-Schuster and Rupe rearrangements, which are common for tertiary propargyl alcohols. wikipedia.orgcore.ac.uk These reactions typically occur under acidic conditions and lead to the formation of α,β-unsaturated carbonyl compounds.

Meyer-Schuster Rearrangement: This reaction involves the 1,3-shift of a hydroxyl group to form an allenol intermediate, which then tautomerizes to an α,β-unsaturated ketone or aldehyde. wikipedia.orgresearchgate.net

Rupe Rearrangement: Competing with the Meyer-Schuster pathway, the Rupe rearrangement is characteristic of tertiary alcohols with a terminal alkyne, but can also occur with internal alkynes. It proceeds via an enyne intermediate to yield α,β-unsaturated methyl ketones. wikipedia.orgresearchgate.net

For 2-Methyl-3-pentyn-2-ol, an internal alkyne, acid-catalyzed treatment can lead to the formation of α,β-unsaturated ketones. One study specifically notes that 2-Methyl-3-pentyn-2-ol undergoes rearrangement when heated with phenylformic acid and cuprous bromide, resulting in an aldehyde product after distillation. The formation of an aldehyde or ketone is highly dependent on the specific substrate and reaction conditions.

| Rearrangement Type | Substrate Type | Typical Catalyst | Key Intermediate | General Product |

|---|---|---|---|---|

| Meyer-Schuster | Secondary/Tertiary Propargyl Alcohols | Brønsted or Lewis Acids (e.g., H₂SO₄, PTSA) | Allenic Cation / Allenol | α,β-Unsaturated Ketone/Aldehyde |

| Rupe | Tertiary Propargyl Alcohols | Brønsted Acids (e.g., Formic Acid) | Enyne | α,β-Unsaturated Methyl Ketone |

Investigations into Reaction Mechanisms and Pathways

Understanding the reaction mechanisms of 2-Methyl-3-pentyn-2-ol is key to predicting its behavior and harnessing its synthetic potential. The molecule exhibits both nucleophilic and electrophilic characteristics depending on the reaction environment.

Nucleophilic and Electrophilic Behavior

The electron-rich π-system of the alkyne group allows it to act as a nucleophile . It can attack electrophiles in addition reactions or coordinate to metal centers. ontosight.ai The oxygen atom of the hydroxyl group, with its lone pairs of electrons, also contributes to the molecule's nucleophilicity. For instance, the enantioselective addition of alkyne nucleophiles to carbonyl groups is a well-established reaction class where similar propargyl alcohols are employed. nih.gov

Conversely, 2-Methyl-3-pentyn-2-ol can exhibit electrophilic behavior at its carbon centers. Under acidic conditions, protonation of the hydroxyl group makes it a good leaving group (water), leading to the formation of a tertiary carbocation stabilized by the adjacent alkyne. This highly electrophilic carbocation is a key intermediate in the rearrangement reactions discussed previously. A computational study using Density Functional Theory (DFT) on the activation of 2-Methyl-3-pentyn-2-ol with iodine calculated the free energy for carbocation formation, providing theoretical support for this pathway. conicet.gov.ar

Mechanistic Pathways of Key Reactions

Mechanism of Meyer-Schuster/Rupe Rearrangement: The generally accepted mechanism for the Meyer-Schuster rearrangement begins with the protonation of the hydroxyl group by an acid catalyst. wikipedia.orgcore.ac.uk This is followed by the rate-determining step: the elimination of a water molecule to form a resonance-stabilized allenic cation. A subsequent nucleophilic attack by water, followed by tautomerization of the resulting enol, yields the final α,β-unsaturated carbonyl compound. wikipedia.org The competing Rupe reaction is thought to proceed through the formation of an enyne intermediate. wikipedia.orgacs.org

Mechanism of Catalytic Hydrogenation: The selective hydrogenation of 2-Methyl-3-pentyn-2-ol to the corresponding alkene, 2-methyl-3-penten-2-ol, has been the subject of kinetic studies. researchgate.net These reactions, often performed over palladium-based catalysts, are frequently described by the Langmuir-Hinshelwood mechanism. rsc.org In this model, both the alkyne and hydrogen adsorb onto the surface of the catalyst. The reaction then proceeds on the surface, followed by the desorption of the product. The selectivity of the reaction is highly dependent on the relative adsorption strengths and reaction rates of the alkyne and the resulting alkene on the catalyst surface. researchgate.netrsc.org

| Reaction | Behavior | Key Intermediate | Mechanistic Model/Theory |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | Electrophilic (after protonation) | Allenic Cation / Enyne | Stepwise (Protonation, Elimination, Nucleophilic Attack, Tautomerization) |

| Catalytic Hydrogenation | Nucleophilic (coordination to metal) | Adsorbed surface species | Langmuir-Hinshelwood |

| Reaction with Iodine | Electrophilic (after activation) | Carbocation | DFT Computational Study conicet.gov.ar |

Derivatization of 2 Methyl 3 Pentyn 2 Ol and Its Synthetic Utility

Synthesis and Application of Silyl (B83357) Ether Derivatives

The conversion of the hydroxyl group of 2-Methyl-3-pentyn-2-ol into a silyl ether is a common and highly effective strategy to protect this functional group during subsequent chemical transformations. This protection is often a crucial step in multi-step syntheses, preventing unwanted side reactions of the alcohol.

The formation of silyl ethers from alcohols is a well-established transformation in organic synthesis. masterorganicchemistry.com A prevalent method involves the reaction of the alcohol with a silyl halide, typically in the presence of a base. For the synthesis of 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol, the starting alcohol, 2-methyl-3-pentyn-2-ol, is treated with tert-butyldimethylsilyl chloride (TBDMSCl). masterorganicchemistry.comorgsyn.org This reaction is commonly carried out in an aprotic solvent such as dichloromethane (B109758) and facilitated by a base like triethylamine (B128534) or imidazole (B134444), which neutralizes the hydrochloric acid byproduct. masterorganicchemistry.comorgsyn.org

Alternative and efficient methods for silylation include the use of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) with a catalytic amount of iodine, which proceeds under neutral conditions. organic-chemistry.org Another approach involves a cross-dehydrogenative coupling of an alcohol with a hydrosilane, catalyzed by inexpensive sodium hydroxide (B78521), which avoids the formation of stoichiometric salt byproducts. organic-chemistry.org

Table 1: Common Reagents for Silyl Ether Formation

| Silylating Agent | Catalyst/Base | Solvent | Key Features |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, Triethylamine | Dichloromethane, DMF | Widely used, reliable. masterorganicchemistry.comorgsyn.org |

| 1,1,1,3,3,3-Hexamethyldisilazane (HMDS) | Iodine | - | Neutral reaction conditions. organic-chemistry.org |

| Hydrosilanes (e.g., HSiEt3) | Sodium Hydroxide | - | Avoids salt byproduct formation. organic-chemistry.org |

| Vinylsilanes | Rhodium catalyst/HCl | - | Catalytic generation of chlorosilane. |

This table summarizes common reagents and conditions for the synthesis of silyl ethers from alcohols.

The primary role of converting the hydroxyl group to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is to act as a protecting group. masterorganicchemistry.com Silyl ethers are generally stable to a wide range of reaction conditions, including those involving organometallic reagents (like Grignard reagents), non-acidic oxidants, and many reducing agents. masterorganicchemistry.com This stability allows for selective reactions to occur at other sites within the molecule, such as the terminal alkyne.

For instance, once the hydroxyl group is protected as a silyl ether, the terminal alkyne of the 2-methyl-3-pentyn-2-ol derivative can undergo a variety of transformations. These include, but are not limited to, Sonogashira coupling reactions to form carbon-carbon bonds, alkylation reactions, and conversion to other functional groups. orgsyn.org

The silyl ether protecting group can be selectively removed under mild conditions, typically using a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The high affinity of silicon for fluoride drives this deprotection reaction. masterorganicchemistry.com This strategic protection and deprotection sequence allows for the synthesis of complex molecules where the timing of the re-exposure of the hydroxyl group is critical.

Synthesis and Application of Amino-Substituted Derivatives

The introduction of an amino group into the structure of 2-methyl-3-pentyn-2-ol gives rise to amino-alkynyl alcohols, a class of compounds with a rich and diverse reactivity profile. These derivatives are valuable building blocks in the synthesis of various nitrogen-containing molecules.

A common method for the synthesis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol is through a Mannich-type reaction. This involves the reaction of a terminal alkyne, in this case, a derivative of propargyl alcohol, with formaldehyde (B43269) and a secondary amine, such as dimethylamine. This reaction is typically catalyzed by a copper(I) salt. While specific details for the direct synthesis from 2-methyl-3-pentyn-2-ol are not extensively documented in the provided search results, the general principle of the Mannich reaction with alkynes is a well-established route to propargylamines.

Amino-alkynyl alcohols, such as 5-Dimethylamino-2-methyl-3-pentyn-2-ol, exhibit a reactivity profile influenced by the presence of the hydroxyl, alkyne, and amino functional groups. The dimethylamino group, being electron-donating, can influence the electronic properties and reactivity of the alkyne.

Oxidation: The alcohol functionality can be oxidized to a ketone using standard oxidizing agents. The choice of oxidant would need to be selective to avoid reaction with the alkyne or amine.

Reduction: The alkyne can be selectively reduced to either a cis-alkene using catalysts like Lindlar's catalyst, or to a trans-alkene using sodium in liquid ammonia (B1221849). Complete reduction to the corresponding alkane is also possible through catalytic hydrogenation with catalysts like palladium on carbon.

Substitution: The hydroxyl group can be a leaving group after protonation or conversion to a sulfonate ester, allowing for substitution reactions.

Amino-alkynyl alcohols and their derivatives are valuable substrates in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. kuleuven.bersc.org These reactions efficiently assemble three or more starting materials into a single product.

One notable application is in the synthesis of 1,2-amino alcohols. acs.org For example, a multicomponent reaction involving an amine, an aldehyde, and methanol (B129727) can be mediated by a TiCl3/t-BuOOH system to produce 1,2-amino alcohols. acs.org While not directly using 5-dimethylamino-2-methyl-3-pentyn-2-ol, this illustrates the principle of how amino alcohol scaffolds can be constructed.

Furthermore, isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, can be adapted to synthesize complex amino alcohol derivatives. acs.org A Passerini-type reaction using hexafluoroisopropanol as the acid component, followed by reduction, provides a route to β-amino alcohols. acs.org The versatility of these MCRs allows for the incorporation of diverse substituents, leading to a wide range of structurally complex molecules derived from the initial amino-alkynyl alcohol framework. rsc.orgthieme-connect.com

Catalysis in the Chemistry of 2 Methyl 3 Pentyn 2 Ol

The reactivity of the alkyne and tertiary alcohol functional groups in 2-methyl-3-pentyn-2-ol is significantly influenced and controlled by catalysis. Catalytic systems are indispensable for achieving high selectivity and efficiency in a variety of transformations, ranging from the derivatization of its hydroxyl group to the functionalization of its carbon-carbon triple bond.

Applications of 2 Methyl 3 Pentyn 2 Ol and Its Derivatives in Advanced Synthesis

Precursor in Pharmaceutical Synthesis

The structural framework of 2-methyl-3-pentyn-2-ol and its derivatives has been identified as a valuable synthon in the development of new pharmaceutical agents. The presence of both a reactive alkyne and a tertiary alcohol functionality allows for the construction of complex molecular architectures found in various biologically active compounds.

Derivatives of 2-methyl-3-pentyn-2-ol have been investigated for their potential as antiviral agents. For instance, research into novel 2'-branched carbovir (B1146969) analogues, a class of compounds known for their antiviral properties, has utilized synthetic strategies that could incorporate structures derived from 2-methyl-3-pentyn-2-ol. One such study led to the synthesis of a 5-iodouracil (B140508) analogue that demonstrated significant activity against the human cytomegalovirus (HCMV). chemeo.com Furthermore, derivatives like 3-Pentyn-2-ol (B1207746), 2-methyl-5-(1-piperidinyl)- have been suggested as potential precursors for the synthesis of compounds with antiviral or anticancer activities. researchgate.net

In the realm of anticancer research, 2-methyl-3-butyn-2-ol (B105114), a closely related compound, has been used in the synthesis of 2,3-diyne-1,4-naphthoquinone derivatives through Sonogashira coupling reactions. google.com One of these derivatives, 2,3-di(3-hydroxy-3-methylbut-1-in-1-yl)-1,4-naphthoquinone, has shown potent cytotoxic activity against several human tumor cell lines, highlighting the potential of this class of compounds in oncology. google.com The selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol (B93329) is a key step in the industrial synthesis of Vitamin A and Vitamin E. chemicalbook.comchemimpex.com

A derivative, 5-Dimethylamino-2-methyl-3-pentyn-2-ol, has been utilized as a building block in the synthesis of the anorectic agent, clobenzorex, in a three-step process. ontosight.ai

Table 1: Cytotoxic Activity of 2,3-di(3-hydroxy-3-methylbut-1-in-1-yl)-1,4-naphthoquinone

| Cell Line | Type of Cancer | IC₅₀ (µg/mL) |

| OVCAR-8 | Ovarian Adenocarcinoma (human) | < 2 |

| PC-3M | Metastatic Prostate Cancer (human) | < 2 |

| NCI-H358M | Bronchoalveolar Lung Carcinoma (human) | < 2 |

Data sourced from a study on the synthesis and cytotoxic activity of 2,3-diyne-1,4-naphthoquinone derivatives. google.com

Building Block for Advanced Materials and Polymers

The unique chemical structure of 2-methyl-3-pentyn-2-ol makes it a valuable monomer and building block in the synthesis of advanced materials and specialty polymers. googleapis.com Its bifunctionality, arising from the hydroxyl and alkynyl groups, allows for its incorporation into various polymer backbones and for the creation of cross-linked networks with tailored properties.

One notable application is in the synthesis of hyperbranched polymers. google.com These polymers, characterized by their highly branched, three-dimensional structures, exhibit unique properties such as low viscosity and high solubility. 2-Methyl-3-pentyn-2-ol can be incorporated into these complex architectures, which can also contain nanoscopic inorganic particles, leading to novel hybrid materials. google.com

Furthermore, 2-methyl-3-pentyn-2-ol has been utilized as an initiator in the polymerization of ethylene (B1197577) oxide to produce poly(ethylene glycol) (PEG) derivatives. mdpi.com These functionalized PEGs can have applications in various fields, including biomedicine and materials science. The compound also plays a role in the curing of silicone polymers. It acts as an inhibitor in platinum-catalyzed hydrosilylation reactions, which are used to cross-link silicone elastomers. nih.gov This inhibitory effect allows for the control of the curing process, which is crucial in the manufacturing of high-performance materials for sectors like automotive and aerospace. ontosight.ainih.gov

Table 2: Applications of 2-Methyl-3-pentyn-2-ol in Polymer Science

| Application | Polymer Type / Process | Function of 2-Methyl-3-pentyn-2-ol | Resulting Material/Product |

| Hyperbranched Polymers | Co-polymerization | Monomer with latent functionality | Hyperbranched polymers with potential for creating cross-linked networks and nanocomposites. google.com |

| Poly(ethylene glycol) Synthesis | Ring-opening polymerization of ethylene oxide | Initiator | Functionalized poly(ethylene glycol) derivatives. mdpi.com |

| Silicone Curing | Platinum-catalyzed hydrosilylation | Inhibitor | Controlled curing of silicone elastomers for high-performance materials. nih.gov |

Intermediate for Specialty Chemicals and Fine Chemicals

2-Methyl-3-pentyn-2-ol serves as a key intermediate in the synthesis of a variety of specialty and fine chemicals. googleapis.com Its transformation into other valuable molecules is a cornerstone of its industrial utility.

A significant application is the selective hydrogenation of 2-methyl-3-pentyn-2-ol to yield 2-methyl-3-buten-2-ol. googleapis.comthegoodscentscompany.com This process is of high industrial relevance as 2-methyl-3-buten-2-ol is an important precursor in the fragrance industry and in the synthesis of vitamins. chemicalbook.comchemicalbook.com The catalytic systems for this selective hydrogenation are a subject of ongoing research to improve efficiency and selectivity.

The compound is also a precursor in the synthesis of various terpenoids, which are a large and diverse class of naturally occurring organic chemicals with applications in fragrances, pharmaceuticals, and flavorings. researchgate.net Additionally, derivatives of 2-methyl-3-pentyn-2-ol, such as cis-esters of 2-methyl-3-pentenoic acid, are used as flavoring agents, particularly for berry fruit flavors. acs.org

Role as a Synthetic Reagent in Diverse Chemical Transformations

The reactivity of the alkynyl and hydroxyl groups in 2-methyl-3-pentyn-2-ol makes it a versatile reagent in a multitude of chemical transformations. rsc.org

One of the most prominent applications is in the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 2-Methyl-3-butyn-2-ol is often used as a coupling partner in these reactions to introduce a protected acetylene (B1199291) group, which can be later deprotected to yield a terminal alkyne. nih.govresearchgate.net This strategy is employed in the synthesis of complex molecules, including pharmaceutical intermediates.

The compound also serves as a stable and easily handleable equivalent of acetylene in various reactions. nih.govresearchgate.net Its use avoids the hazards associated with handling gaseous acetylene. The catalytic hydrogenation of 2-methyl-3-pentyn-2-ol is another important transformation. Depending on the catalyst and reaction conditions, either partial hydrogenation to the corresponding alkene (2-methyl-3-buten-2-ol) or full hydrogenation to the alkane can be achieved, providing access to a range of saturated and unsaturated alcohols. googleapis.comgoogle.comthegoodscentscompany.com

Applications in Biological Research (as reagents or intermediates for biologically active molecules)

The utility of 2-methyl-3-pentyn-2-ol and its derivatives extends into the realm of biological research, primarily as reagents or intermediates for the synthesis of molecules with potential biological activity. googleapis.com

As mentioned in the context of pharmaceutical synthesis (Section 6.1), derivatives of 2-methyl-3-pentyn-2-ol are being actively investigated for their therapeutic potential. The synthesis of novel compounds with antiviral and anticancer properties often relies on the versatile chemistry of this building block. chemeo.comresearchgate.netgoogle.com For example, the synthesis of 2,3-diyne-1,4-naphthoquinones with cytotoxic properties demonstrates the direct application of a 2-methyl-3-butyn-2-ol derivative in creating potential anticancer agents for research and development. google.com

Furthermore, the ability to introduce the propargyl alcohol moiety into various molecular scaffolds using 2-methyl-3-pentyn-2-ol allows for the synthesis of probes and labeled molecules for studying biological processes. The alkyne group can be further functionalized, for instance, through click chemistry, to attach fluorescent tags or other reporter groups.

Computational and Theoretical Studies on 2 Methyl 3 Pentyn 2 Ol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental tools for elucidating the geometric and electronic properties of molecules like 2-methyl-3-pentyn-2-ol. These methods, particularly those based on Density Functional Theory (DFT), are widely used to predict molecular geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

For 2-methyl-3-pentyn-2-ol, DFT calculations would typically be employed to optimize the molecular geometry, providing precise bond lengths and angles. The electronic structure of the molecule is characterized by the distribution of electron density and the energies of its molecular orbitals. The HOMO and LUMO are of particular interest as they are crucial in determining the molecule's reactivity and its behavior in chemical reactions. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

A study involving the iodine-catalyzed reaction of various alcohols, including 2-methyl-3-pentyn-2-ol, employed DFT calculations to determine the free energies of reaction. researchgate.net These calculations provide insight into the thermodynamics of the process and the relative stability of reactants, intermediates, and products.

Table 1: Calculated Thermodynamic Data for the Reaction of 2-Methyl-3-pentyn-2-ol with Iodine

| Parameter | Value (kcal/mol) |

| Gas-phase free energy change | ~3 |

| Solvated free energy change | ~4 |

This data is derived from a computational study on the iodine activation of alcohols and represents the calculated free energy change for the formation of an O-I complex. researchgate.net

Quantum Chemical Insights into Reactivity and Selectivity

Quantum chemical calculations offer profound insights into the reactivity and selectivity of chemical reactions. For 2-methyl-3-pentyn-2-ol, a key area of interest is its hydrogenation, a reaction of significant industrial importance. Computational studies on the hydrogenation of the closely related 2-methyl-3-butyn-2-ol (B105114) on palladium catalysts have provided a detailed understanding of the reaction mechanism and the factors governing selectivity. researchgate.net

These studies typically employ DFT to model the adsorption of the alkyne onto the catalyst surface and to calculate the energy barriers for the various reaction steps. The preferred adsorption geometry and the strength of the interaction between the molecule and the catalyst are crucial in determining the reaction pathway. For instance, it has been shown that the C≡C triple bond of 2-methyl-3-butyn-2-ol is preferentially activated on the planar sites of palladium nanoparticles. researchgate.net This insight helps to explain the observed selectivity of the hydrogenation reaction.

By analogy, quantum chemical calculations for 2-methyl-3-pentyn-2-ol would likely reveal a similar mechanism. The calculations would aim to determine the transition state energies for the stepwise hydrogenation, first to the corresponding alkene (2-methyl-3-penten-2-ol) and then to the fully saturated alkane (2-methyl-2-pentanol). The relative energy barriers for these steps would dictate the selectivity of the reaction. A higher energy barrier for the hydrogenation of the alkene compared to the alkyne would favor the formation of the semi-hydrogenated product.

Conformational Analysis and Spectroscopic Prediction

The presence of rotatable bonds in 2-methyl-3-pentyn-2-ol gives rise to different spatial arrangements of its atoms, known as conformers. Conformational analysis aims to identify the stable conformers and to determine their relative energies. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are powerful tools for performing conformational analysis.

For the related molecule 3-pentyn-2-ol (B1207746), a detailed conformational analysis was carried out using both experimental spectroscopic techniques and quantum-chemical calculations. researchgate.net The study identified three possible conformers arising from the rotation around the C-O bond. The relative energies of these conformers were calculated, and the most stable conformer was identified. A similar approach for 2-methyl-3-pentyn-2-ol would involve mapping the potential energy surface by systematically rotating the relevant dihedral angles.

Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands and to confirm the presence of specific conformers. For 3-pentyn-2-ol, the calculated vibrational wavenumbers and infrared and Raman band intensities for its stable conformers were reported, providing a detailed interpretation of the experimental spectra. researchgate.net

Advanced Analytical and Spectroscopic Research

Elucidation of Complex Structures of Derivatives and Reaction Products

The structural analysis of derivatives and reaction products of 2-Methyl-3-pentyn-2-ol often involves a combination of spectroscopic and diffraction techniques to fully characterize the complex three-dimensional arrangements of atoms.

Similarly, the reaction of 1-phenylprop-2-yn-1-ol with Fe₃(CO)₁₂ produces complexes whose solid-state structures have also been determined by X-ray diffraction. researchgate.net These analyses are essential for understanding the activation of the alkyne ligand and the transformation of the metal cluster skeleton. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also employed to model the structures of reaction intermediates and products. For example, DFT calculations have been used to study the adsorption of 2-Methyl-3-pentyn-2-ol and its hydrogenation product, 2-methyl-3-buten-2-ol (B93329), on palladium clusters. researchgate.net These computational models help to understand the interaction between the molecule and the catalyst surface, providing insights into the reaction mechanism at a molecular level. researchgate.net

Table 1: Spectroscopic and Diffraction Data for Selected 2-Methyl-3-pentyn-2-ol Derivatives and Reaction Products

| Compound/Complex | Analytical Technique(s) | Key Structural Findings |

| Fe₂(CO)₆(μ-CO)(μ-η²-[HCC{C(CH₃)₂}C(O)(OCH₃)]) | X-ray Diffraction | Binuclear iron complex with a bridging carbonyl and a coupled alkynol-methoxy ligand. researchgate.net |

| (μ-H)Fe₃(CO)₉(μ₃-η³-[H₃CCC(CH₂)(CH₂)CO]) | X-ray Diffraction | Trinuclear hydridic iron complex with a transformed alkynol ligand. researchgate.net |

| Adsorbed 2-Methyl-3-pentyn-2-ol on Pd surface | Density Functional Theory (DFT) | Modeling of adsorption energies and geometries on different palladium facets. researchgate.net |

In-situ Monitoring of Reaction Progress and Intermediate Formation

The ability to monitor reactions in real-time provides invaluable information about reaction kinetics, pathways, and the formation of transient intermediates. Various in-situ spectroscopic techniques are employed for this purpose in studies involving 2-Methyl-3-pentyn-2-ol.

For the catalytic hydrogenation of 2-Methyl-3-pentyn-2-ol, in-situ monitoring is critical for optimizing selectivity towards the desired product, 2-methyl-3-buten-2-ol, a precursor for vitamins A and E. mdpi.com Continuous-flow hydrogenation systems coupled with online analysis, such as gas chromatography (GC), allow for real-time tracking of reactant conversion and product distribution. mdpi.com This setup enables the fine-tuning of reaction parameters like temperature, pressure, and flow rate to maximize the yield of the semi-hydrogenated product while minimizing over-hydrogenation to 2-methyl-2-pentanol. mdpi.com

Spectro-electrochemical flow cells combined with techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) have been used to investigate the hydrogenation of alkynes, including 2-methyl-3-butyn-2-ol (B105114), on platinum surfaces. cardiff.ac.uk These methods allow for the observation of surface-adsorbed species during the reaction, revealing the formation of intermediates such as a di-sigma/pi-alkene complex. cardiff.ac.uk The stability and further reaction of these intermediates are dependent on the specific platinum surface sites (terraces vs. defect sites). cardiff.ac.uk

Kinetic studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol over palladium catalysts often utilize gas chromatography to measure the concentrations of reactants and products over time. rsc.org This data is then used to develop kinetic models, such as the Langmuir-Hinshelwood mechanism, which describe the adsorption of reactants and the surface reaction rates. rsc.org

Table 2: Techniques for In-situ Monitoring of Reactions Involving 2-Methyl-3-pentyn-2-ol

| Reaction | In-situ Technique | Information Obtained |

| Catalytic Hydrogenation | Continuous-flow reactor with online GC | Real-time conversion, product selectivity, and optimization of reaction conditions. mdpi.com |

| Hydrogenation on Pt surfaces | Spectro-electrochemical flow cell with SERS/SHINERS | Identification of surface-adsorbed intermediates and their dependence on catalyst surface structure. cardiff.ac.uk |

| Selective Hydrogenation over Pd catalyst | Gas Chromatography | Kinetic data for modeling reaction mechanisms and determining rate constants. rsc.org |

Chiral Resolution and Enantiomeric Purity Analysis of Stereoisomers

Since 2-Methyl-3-pentyn-2-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, the synthesis and analysis of its enantiomers are of significant interest, particularly in the context of asymmetric synthesis.

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically enriched forms of chiral alcohols. For example, lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer from the acylated product. While direct studies on 2-Methyl-3-pentyn-2-ol are not extensively detailed in the provided results, the resolution of a similar compound, 5-(1-ethoxyethoxy)-3-pentyn-2-ol, using lipase (B570770) B from Candida antarctica (Novozym SP435) demonstrates the feasibility of this approach. researchgate.net In this case, the (R)-ester was produced with high enantiomeric excess at low conversion, while the remaining (S)-alcohol was obtained at higher conversion. researchgate.net

The analysis of enantiomeric purity is typically performed using chiral chromatography, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. For instance, the optical purity of 3-pentyn-2-ol (B1207746) stereoisomers has been analyzed by GLC using a Chiralsil-DEX CB capillary column. tandfonline.com This technique allows for the separation of the (R) and (S) enantiomers, and their relative peak areas are used to calculate the enantiomeric excess (e.e.). tandfonline.com

In asymmetric synthesis studies, chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. luc.edu The addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃, to a sample containing a mixture of enantiomers can induce separate signals for the corresponding protons of each enantiomer in the ¹H NMR spectrum, allowing for their quantification. luc.edu

Table 3: Methods for Chiral Resolution and Enantiomeric Purity Analysis

| Method | Application to 2-Methyl-3-pentyn-2-ol or Analogs | Principle of Operation |

| Enzymatic Kinetic Resolution | Resolution of 5-(1-ethoxyethoxy)-3-pentyn-2-ol using lipase. researchgate.net | Stereoselective enzymatic acylation of one enantiomer, allowing for separation. |

| Chiral Gas Chromatography (GC) | Analysis of 3-pentyn-2-ol enantiomers on a Chiralsil-DEX CB column. tandfonline.com | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |

| Chiral HPLC | Analysis of ethyl 4-chloro-3-hydroxybutanoate on a Chiralcel column. tandfonline.com | Separation of enantiomers based on differential partitioning between a mobile phase and a chiral stationary phase. |

| NMR with Chiral Shift Reagents | Determination of e.e. for chiral allylic alcohols using Eu(hfc)₃. luc.edu | Formation of diastereomeric complexes with different NMR chemical shifts. |

Industrial Research and Development Perspectives for 2 Methyl 3 Pentyn 2 Ol

Process Chemistry for Scalable Production of Intermediates

The industrial-scale synthesis of 2-methyl-3-pentyn-2-ol and its precursors is a critical aspect of its application in various sectors, including pharmaceuticals and fine chemicals. A common laboratory and industrial method for producing tertiary acetylenic alcohols like 2-methyl-3-pentyn-2-ol involves the ethynylation of a suitable ketone.

A prevalent method for synthesizing 2-methyl-3-pentyn-2-ol involves the reaction of propyne (B1212725) with acetone (B3395972). This reaction is typically carried out in the presence of a strong base. Another approach involves the reaction of an organometallic compound, such as a Grignard reagent derived from an alkyne, with a ketone. For instance, the reaction of an alkynyl halide with a Grignard reagent followed by hydrolysis can yield 3-methyl-3-pentyn-2-ol.

One patented method for producing a related compound, 3-pentyne-2-ol, involves admixing a methyl magnesium halide with acetaldehyde (B116499) to form a magnesium halo salt, which is then hydrolyzed. While this patent focuses on 3-pentyne-2-ol, the underlying principles of using Grignard reagents are applicable to the synthesis of other alkynols.

A significant intermediate in the synthesis of various fine chemicals is 2-methyl-3-butyn-2-ol (B105114). A patented method for its preparation uses acetylene (B1199291) and acetone as raw materials with liquid potassium hydroxide (B78521) as a catalyst. The process involves dissolving acetylene in liquid ammonia (B1221849) for a homogeneous reaction with acetone. This method is noted for its simple equipment, reduced investment, and high product yield.

The selective hydrogenation of 2-methyl-3-butyn-2-ol is a key step in producing 2-methyl-3-buten-2-ol (B93329) (MBE), an important intermediate for the synthesis of vitamins A and E, as well as various aroma compounds. This highlights the importance of scalable production methods for these intermediates.

Optimization of Reaction Conditions for Industrial Viability and Yield

The optimization of reaction conditions is paramount for ensuring the industrial viability and maximizing the yield of 2-methyl-3-pentyn-2-ol and its derivatives. Key parameters that are often manipulated include temperature, pressure, catalyst type and concentration, and solvent.

In the synthesis of 2-methyl-3-butyn-2-ol from acetylene and acetone, a patented process outlines specific reaction parameters for optimization. The ethynylation reaction is carried out with a liquefied ammonia to acetylene ratio of 1.50-4.0 to 1, an acetone to acetylene ratio of 0.45-2.05 to 1, and a potassium hydroxide to acetone ratio of 18.6-124.5 to 1. The reaction temperature is maintained between 30-55°C for a duration of 1.0-3.2 hours. One embodiment of this process reports a yield of 82.8% with a product purity of 99.74%.

For the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol (MBE), the choice of catalyst and reaction conditions significantly impacts selectivity and conversion rates. Studies have investigated the use of various catalysts, including palladium-based catalysts. For example, a study using a Pd/ZnO catalyst applied a Langmuir-Hinshelwood mechanism to model the reaction kinetics and found the model accurately described the system's behavior in typical industrial reactor operating ranges. Another study on Pd/γ-Al2O3 catalysts found that low pressure and temperature are preferable for synthesizing the vitamin A precursor, MBE. Specifically, optimal conditions were determined to be 5 bar and 25°C for one catalyst, achieving high selectivity.

The table below summarizes findings from a study on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst, demonstrating higher initial activity and selectivity to MBE compared to a commercial Lindlar catalyst under the same conditions.

| Catalyst | Initial Activity (mol/gPd·s) | Selectivity to MBE (%) |

| Pd/ZnO | Higher | Higher |

| Commercial Lindlar | Lower | Lower |

Data adapted from studies on the performance of Pd/ZnO catalysts.

Furthermore, research on palladium nanoparticles supported on hypercrosslinked polystyrene for the selective hydrogenation of 2-methyl-3-butyn-2-ol identified optimal conditions to achieve over 98% selectivity to MBE at 95% conversion.

Considerations for Sustainable Chemical Manufacturing and Process Intensification

The chemical industry is increasingly focusing on sustainable manufacturing practices and process intensification to reduce environmental impact and improve efficiency. For the production of 2-methyl-3-pentyn-2-ol and its derivatives, this translates to developing greener synthetic routes and more efficient reactor technologies.

The use of continuous-flow reactors is a key strategy for process intensification. Continuous-flow hydrogenation of 2-methyl-3-butyn-2-ol has been shown to be a powerful approach for the pharmaceutical and fine chemical industries, facilitating a more environmentally friendly production

Future Research Directions and Innovations

Exploration of Undiscovered Reactivity Patterns for 2-Methyl-3-pentyn-2-ol

While the fundamental reactivity of alkynes and tertiary alcohols is well-established, the specific juxtaposition of these functional groups in 2-Methyl-3-pentyn-2-ol invites exploration into novel and undiscovered reaction pathways. Future research could focus on leveraging this unique arrangement to achieve transformations not readily accessible with simpler substrates.

Propargylic alcohols, as a class, are known to undergo a variety of transformations, including rearrangements and cyclizations. For instance, acid-catalyzed dehydration of similar structures can lead to carbocationic intermediates that cyclize into diverse scaffolds like furans and cyclopentenones. Investigating the behavior of 2-Methyl-3-pentyn-2-ol under various acidic conditions could reveal new cascades and rearrangement pathways, yielding complex molecular architectures from a simple starting material.

Furthermore, the reaction of propargylic alcohols can be directed toward halogenated building blocks. Gold-catalyzed and non-catalyzed dihalohydration reactions have been shown to convert propargylic alcohols into α,α-dihalo-β-hydroxyketones. Applying these methods to 2-Methyl-3-pentyn-2-ol could provide a direct route to previously inaccessible halogenated ketones, which are valuable intermediates in organic synthesis and may possess useful biological activity.

The following table outlines potential areas for reactivity exploration:

| Reaction Class | Potential Reagents/Catalysts | Anticipated Product Type from 2-Methyl-3-pentyn-2-ol | Potential Significance |

|---|---|---|---|

| Carbocationic Rearrangements | Brønsted or Lewis acids (e.g., Re₂O₇, F₃CSO₃H) | Substituted furans, cyclopentenones, or other cyclic structures | Access to complex scaffolds from a simple precursor. |

| Dihalohydration | N-iodosuccinimide/Gold catalyst; Trichloroisocyanuric acid | α,α-dihalo-β-hydroxyketones | Synthesis of novel halogenated building blocks. |

| Cyclization/Annulation | Acid catalysts with electron-rich arenes | Indene derivatives | Modular synthesis of spiro- and fused-ring systems. |

| Carboxylation | CO₂, Metal catalysts (e.g., Copper, Silver) | α,β-Unsaturated carboxylic acids | CO₂ utilization for value-added chemical synthesis. |

Development of Novel Synthetic Pathways for High-Value Products

2-Methyl-3-pentyn-2-ol serves as a valuable starting material for the synthesis of more complex, high-value molecules. A primary focus of future research will be the development of highly selective and efficient catalytic systems to transform it into key intermediates for the pharmaceutical, agrochemical, and fragrance industries.

A critical area of investigation is the selective hydrogenation of the alkyne. The partial hydrogenation of 2-Methyl-3-pentyn-2-ol would yield 2-Methyl-3-penten-2-ol, an alkene with potential applications analogous to those of 2-methyl-3-buten-2-ol (B93329), a key precursor in the industrial production of vitamins and fragrances. Research into novel heterogeneous catalysts, such as supported palladium, copper, or bimetallic nanoparticles, could lead to enhanced selectivity for the desired alkene, minimizing over-hydrogenation to the corresponding alkane. The development of catalysts that can achieve high selectivity under mild conditions (lower temperatures and pressures) remains a significant goal.

Beyond hydrogenation, the functional handles of 2-Methyl-3-pentyn-2-ol allow for its incorporation into a variety of high-value products. Its structure is suitable for creating chiral centers, and developing catalytic asymmetric reactions will be a key research direction.

The table below summarizes potential synthetic targets and their applications:

| Target Product | Synthetic Transformation | Key Research Focus | Potential Application Area |

|---|---|---|---|

| 2-Methyl-3-penten-2-ol | Selective Hydrogenation | Development of highly selective catalysts (e.g., Pd/ZnO, Cu nanoparticles) to avoid over-hydrogenation. | Fine chemicals, fragrances, vitamin synthesis precursors. |

| Chiral Tertiary Alcohols | Asymmetric Addition/Kinetic Resolution | Design of novel chiral ligands and catalysts for high enantioselectivity. | Pharmaceutical intermediates, chiral building blocks. |

| Functionalized Heterocycles | Cycloaddition/Annulation Reactions | Exploring metal-catalyzed pathways to access diverse heterocyclic cores. | Medicinal chemistry, materials science. |

| Specialty Polymers | Polymerization (e.g., via "click" chemistry) | Controlling polymer properties through monomer design and polymerization conditions. | Advanced materials with tailored thermal or optical properties. |

Integration with Flow Chemistry and Automation Technologies for Efficient Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise process control, and the potential for seamless integration and automation. Applying these technologies to reactions involving 2-Methyl-3-pentyn-2-ol could significantly improve the efficiency, scalability, and safety of synthesizing its derivatives.

Selective hydrogenation is a prime candidate for flow chemistry. Continuous-flow hydrogenation of the related 2-methyl-3-butyn-2-ol (B105114) has been demonstrated to be a green pathway for producing vitamin precursors. A similar setup using a packed-bed reactor with a heterogeneous catalyst could allow for precise control over temperature, pressure, and residence time, leading to higher selectivity and yield of 2-Methyl-3-penten-2-ol. This approach also facilitates catalyst recovery and reuse, adding to the process's sustainability.

Furthermore, automation can be integrated with flow systems to create platforms for high-throughput reaction screening and optimization. Automated systems can rapidly vary reaction parameters to identify optimal conditions for novel transformations of 2-Methyl-3-pentyn-2-ol. The development of fully automated processes, from reagent introduction to product purification, could accelerate the discovery of new synthetic pathways and facilitate on-demand production of high-value chemicals.

A comparison of batch versus flow processing for a representative reaction is provided below:

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Anticipated Advantage for 2-Methyl-3-pentyn-2-ol Reactions |

|---|---|---|---|

| Safety | Larger volumes of reagents, potential for thermal runaway. | Small reactor volumes, superior heat dissipation. | Safer handling of exothermic reactions like hydrogenation. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | Improved selectivity in sensitive reactions like partial hydrogenation. |

| Scalability | Challenging scale-up, often requires re-optimization. | Scalable by operating the system for longer durations ("scaling out"). | More straightforward transition from laboratory discovery to industrial production. |

| Automation | Complex to automate fully. | Readily integrated with automated pumps, valves, and analytical tools. | Enables rapid optimization and library synthesis for new derivatives. |

Interdisciplinary Research with Biological and Material Sciences for New Applications

The unique chemical structure of 2-Methyl-3-pentyn-2-ol makes it a promising candidate for applications that extend beyond traditional organic synthesis, creating opportunities for collaboration with biological and material sciences.

In the realm of biological sciences and medicinal chemistry , propargyl alcohol moieties are crucial components in a wide range of pharmaceutical compounds and biologically active molecules. 2-Methyl-3-pentyn-2-ol can serve as a scaffold to build novel drug candidates. For example, its derivatives could be explored as precursors for antiviral or anticancer agents, where the rigid alkyne unit can serve as a key structural element for binding to biological targets. The tertiary alcohol group provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

In material sciences , the alkyne functionality is particularly valuable for its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the molecule to polymer backbones or surfaces. Incorporating 2-Methyl-3-pentyn-2-ol into polymers could impart specific properties, such as increased thermal stability or altered solubility. The tertiary alcohol group could also be used to modify the material's hydrophilicity or serve as an attachment point for other functional molecules, leading to the development of advanced coatings, resins, or specialty polymers.

The following table highlights potential interdisciplinary applications:

| Interdisciplinary Field | Potential Application | Role of 2-Methyl-3-pentyn-2-ol | Key Research Objective |

|---|---|---|---|

| Medicinal Chemistry | Novel Drug Discovery | A building block for synthesizing complex molecules for screening. | Design and synthesize libraries of derivatives to identify new therapeutic agents. |

| Agrochemicals | Pesticide and Herbicide Development | A core structure for new active ingredients. | Investigate the biological activity of novel derivatives against agricultural pests. |

| Material Science | Functional Polymers and Materials | Monomer or functionalizing agent for polymers and surfaces via its alkyne group. | Create materials with tailored properties (e.g., thermal, mechanical, optical) for specific applications. |

| Catalysis Research | Catalyst Performance Studies | Model substrate for evaluating new catalytic systems. | Understand catalyst activity, selectivity, and stability in alkyne transformations. |

Q & A

Q. What are the critical safety precautions for handling 2-Methyl-3-pentyn-2-ol in laboratory settings?

Answer: 2-Methyl-3-pentyn-2-ol is highly flammable and requires stringent safety measures:

- Handling : Use local exhaust ventilation to avoid vapor accumulation. Avoid contact with ignition sources (e.g., sparks, open flames) and oxidizers. Prevent electrostatic discharge by grounding equipment .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., P95 masks) is advised if ventilation is insufficient .

- Storage : Store in sealed containers away from heat and incompatible materials. Designate no-smoking/no-eating zones in handling areas .

Q. How can researchers verify the purity of 2-Methyl-3-pentyn-2-ol in synthetic workflows?

Answer: Purity assessment requires a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies volatile impurities and confirms molecular weight.

- Nuclear Magnetic Resonance (NMR) : Identifies structural contaminants (e.g., isomers or byproducts).

- Karl Fischer Titration : Measures residual water content, critical for moisture-sensitive reactions .

Note : Cross-validate results with certified reference standards.

Advanced Research Questions

Q. What experimental design considerations are critical for studying 2-Methyl-3-pentyn-2-ol’s reactivity in alkyne-based coupling reactions?

Answer:

- Reaction Solvent Selection : Use non-polar solvents (e.g., THF) to stabilize intermediates. Avoid protic solvents that may induce side reactions .

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) for regioselectivity in Sonogashira couplings. Monitor reaction kinetics under inert atmospheres .

- Thermal Control : Due to flammability, employ reflux conditions with temperature-controlled setups (<100°C) and real-time monitoring via FTIR or Raman spectroscopy .

Q. How can computational modeling predict the environmental fate of 2-Methyl-3-pentyn-2-ol?

Answer:

- QSAR (Quantitative Structure-Activity Relationship) Models : Estimate biodegradation potential and ecotoxicity. Parameters include logP (octanol-water partition coefficient) and Henry’s Law constants .

- Molecular Dynamics Simulations : Model interactions with soil matrices or aqueous systems to assess persistence and bioaccumulation risks .

- ToxCast Database : Cross-reference predicted metabolites with known toxicophores to identify hazardous degradation products .

Q. What methodologies resolve contradictions in reported toxicity data for 2-Methyl-3-pentyn-2-ol?

Answer:

- Dose-Response Meta-Analysis : Aggregate data from acute toxicity studies (e.g., LD50 in rodents) to establish confidence intervals. Account for variability in exposure routes (oral vs. dermal) .

- In Vitro Assays : Use HepG2 cell lines to assess hepatotoxicity mechanisms (e.g., oxidative stress markers like glutathione depletion) .

- Uncertainty Factors : Apply OECD guidelines to extrapolate animal data to human exposure limits, considering interspecies differences .

Q. How can synthetic routes for 2-Methyl-3-pentyn-2-ol be optimized for scalability?

Answer:

- Flow Chemistry : Minimize thermal hazards by conducting exothermic steps in continuous-flow reactors. Improve yield via precise residence time control .

- Catalyst Recycling : Immobilize catalysts (e.g., Au nanoparticles on silica) to reduce costs and waste. Monitor leaching via ICP-MS .

- Green Solvent Substitution : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ionic liquids to enhance sustainability .

Q. What analytical challenges arise in characterizing 2-Methyl-3-pentyn-2-ol’s isomerization behavior?

Answer:

- Dynamic NMR : Track tautomerization or keto-enol shifts in real time. Use low-temperature probes to stabilize transient intermediates .

- Chiral Chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) if stereoisomers form during synthesis .

- Computational DFT Studies : Simulate transition states to predict isomer stability under varying pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.